molecular formula C10H22ClNO2 B1586346 Octyl 2-aminoacetate Hydrochloride CAS No. 39540-30-2

Octyl 2-aminoacetate Hydrochloride

Cat. No. B1586346
CAS RN: 39540-30-2
M. Wt: 223.74 g/mol
InChI Key: OORFEZYGSYLFCL-UHFFFAOYSA-N
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Description

Octyl 2-aminoacetate hydrochloride is a chemical compound with the CAS Number: 39540-30-2. It has a molecular weight of 223.74 and its IUPAC name is octyl aminoacetate hydrochloride . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for Octyl 2-aminoacetate hydrochloride is 1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-8-13-10(12)9-11;/h2-9,11H2,1H3;1H . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Octyl 2-aminoacetate hydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a water solubility of 0.434 mg/ml .

Scientific Research Applications

Synthesis and Chemical Properties

Octyl 2-aminoacetate hydrochloride serves as an important intermediate in the synthesis of complex molecules. For instance, it has been utilized in the preparation of glycosylated derivatives, demonstrating its role in glycosylation reactions which are crucial for the synthesis of various biomolecules, including glycoproteins and glycolipids (Spinola & Jeanloz, 1970). This process is fundamental in the development of pharmaceuticals and biologically active compounds.

Bioavailability Enhancement

The compound has shown potential in enhancing the bioavailability of certain pharmaceutical agents. Studies on related compounds, such as octreotide, have shown that derivatives of octyl 2-aminoacetate hydrochloride, like N-trimethyl chitosan chloride (TMC), can significantly increase the absorption and bioavailability of drugs, making it a valuable agent in drug formulation and delivery systems (Thanou, Verhoef, Marbach, & Junginger, 2000).

Oligonucleotide Synthesis

In the field of genetic engineering and molecular biology, octyl 2-aminoacetate hydrochloride-related compounds have been applied in the synthesis of oligonucleotides. The introduction of protective groups, such as the 2-(N-formyl-N-methyl)aminoethyl group, into oligonucleotide chains is crucial for the stability and specificity of these molecules in therapeutic applications and research (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).

Renal Uptake Reduction

In nuclear medicine, derivatives of octyl 2-aminoacetate hydrochloride have been explored for reducing renal uptake of diagnostic and therapeutic radiolabeled compounds. This application is critical in minimizing radiation exposure to the kidneys, thereby increasing the safety profile of radiopharmaceuticals used in imaging and therapy (van Eerd et al., 2006).

Environmental Applications

The compound has also found use in environmental science, particularly in the study of hydrophobic ionogenic organic compounds. Understanding the distribution and behavior of such compounds in natural waters is essential for assessing environmental risks and developing remediation strategies (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).

Safety And Hazards

The safety information for Octyl 2-aminoacetate hydrochloride includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

octyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-8-13-10(12)9-11;/h2-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORFEZYGSYLFCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374707
Record name Octyl 2-aminoacetate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 2-aminoacetate Hydrochloride

CAS RN

39540-30-2
Record name Octyl 2-aminoacetate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39540-30-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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